

An In-depth Technical Guide to C-Veratroylglycol: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: **C-Veratroylglycol**

Cat. No.: **B192641**

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Abstract

C-Veratroylglycol, chemically known as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, is a naturally occurring phenolic compound. It has been identified in various plant sources, including hazelnut shells and maple syrup. As a member of the phenylpropanoid class, **C-Veratroylglycol** exhibits notable antioxidant properties, making it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and available experimental data to support ongoing research and development efforts.

Chemical Properties

C-Veratroylglycol is a polyhydroxylated aromatic ketone. Its structure, featuring a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety attached to a dihydroxypropanone chain, is crucial to its chemical behavior and biological activity.

General Properties

Property	Value	Source
Chemical Name	2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one	[1] [2]
Common Name	C-Veratroylglycol	
CAS Number	168293-10-5	
Molecular Formula	C ₁₀ H ₁₂ O ₅	[1]
Molecular Weight	212.2 g/mol	[1]
Appearance	Powder	
Solubility	Soluble in DMSO.	

Spectral Data

While specific, experimentally determined spectra for **C-Veratroylglycol** are not readily available in public databases, the expected spectral characteristics can be inferred from its chemical structure.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the guaiacyl ring, the methoxy group protons, the protons of the dihydroxypropane chain (methine and methylene), and the hydroxyl protons. The chemical shifts of these protons would be influenced by their chemical environment. For instance, the aromatic protons would appear in the aromatic region (typically 6.5-8.0 ppm), with their splitting pattern determined by their substitution on the ring. The methoxy protons would likely appear as a singlet around 3.8-4.0 ppm. The protons on the dihydroxypropane chain would exhibit complex splitting patterns due to diastereotopicity and coupling with each other.[\[3\]](#)
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms in the molecule. This would include signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (around 55-60 ppm), and the carbons of the dihydroxypropane chain (in the aliphatic region, likely 60-80 ppm).

- **Mass Spectrometry:** The mass spectrum of **C-Veratroylglycol** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chain and loss of water molecules from the hydroxyl groups. Common fragmentation pathways for phenolic glycosides involve cleavages in the sugar moiety, including water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavages.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands corresponding to the various functional groups present. Key expected peaks include a broad O-H stretching band for the hydroxyl groups (around $3200\text{-}3600\text{ cm}^{-1}$), a strong C=O stretching band for the ketone (around $1670\text{-}1740\text{ cm}^{-1}$), C-O stretching bands for the alcohol and ether groups (in the $1000\text{-}1300\text{ cm}^{-1}$ region), and C-H stretching bands for the aromatic and aliphatic parts of the molecule.

Reactivity

The reactivity of **C-Veratroylglycol** is largely dictated by its phenolic hydroxyl group, the ketone carbonyl group, and the vicinal diol in the side chain.

Antioxidant Activity

The phenolic hydroxyl group on the aromatic ring makes **C-Veratroylglycol** a potent antioxidant. This is a common feature of phenolic compounds, which can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to biological molecules. The antioxidant capacity of phenolic compounds can be evaluated using various *in vitro* assays.

Stability

The stability of phenolic compounds like **C-Veratroylglycol** can be influenced by factors such as pH and temperature. Generally, phenolic compounds are more stable in acidic conditions and can degrade at alkaline pH. Elevated temperatures can also lead to degradation.

Experimental Protocols

While a specific, detailed synthesis protocol for **C-Veratroylglycol** is not readily available in the reviewed literature, general methods for the synthesis of similar phenolic compounds and the isolation of natural products can be adapted.

Isolation from Natural Sources

C-Veratroylglycol has been isolated from maple syrup and hazelnut shells. A general protocol for the isolation of phenolic compounds from plant materials typically involves the following steps:

- Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol, often with the aid of techniques like maceration, sonication, or Soxhlet extraction to improve efficiency.
- Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
- Chromatography: The resulting fractions are subjected to various chromatographic techniques for further purification. This often involves column chromatography using stationary phases like silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

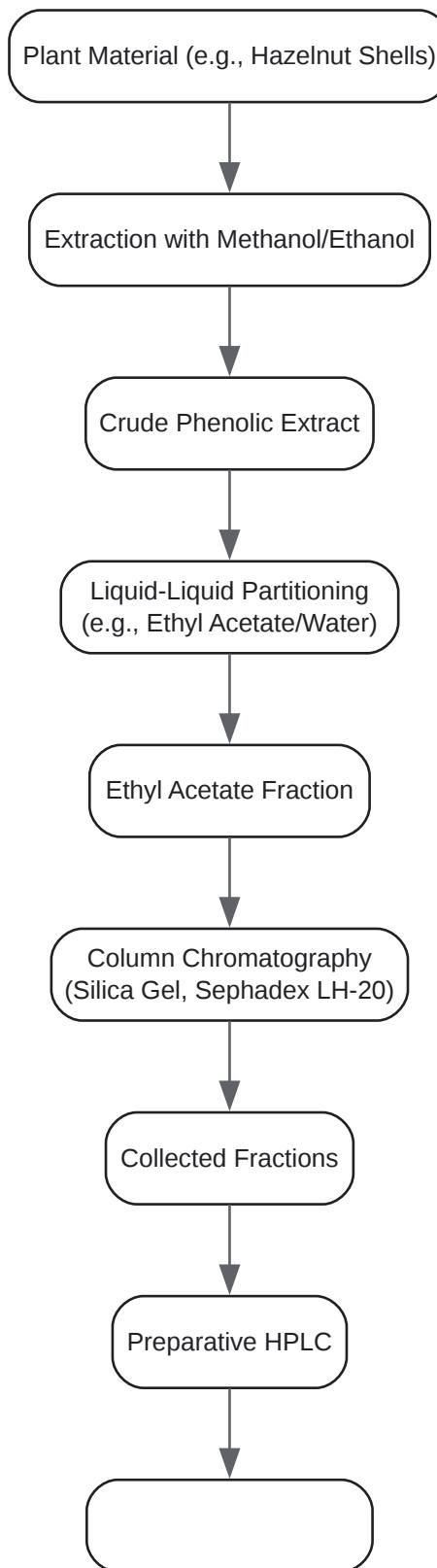
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Fig. 1: General workflow for the isolation of **C-Veratroylglycol**.

Antioxidant Capacity Assessment

The antioxidant activity of **C-Veratroylglycol** can be determined using several established protocols.

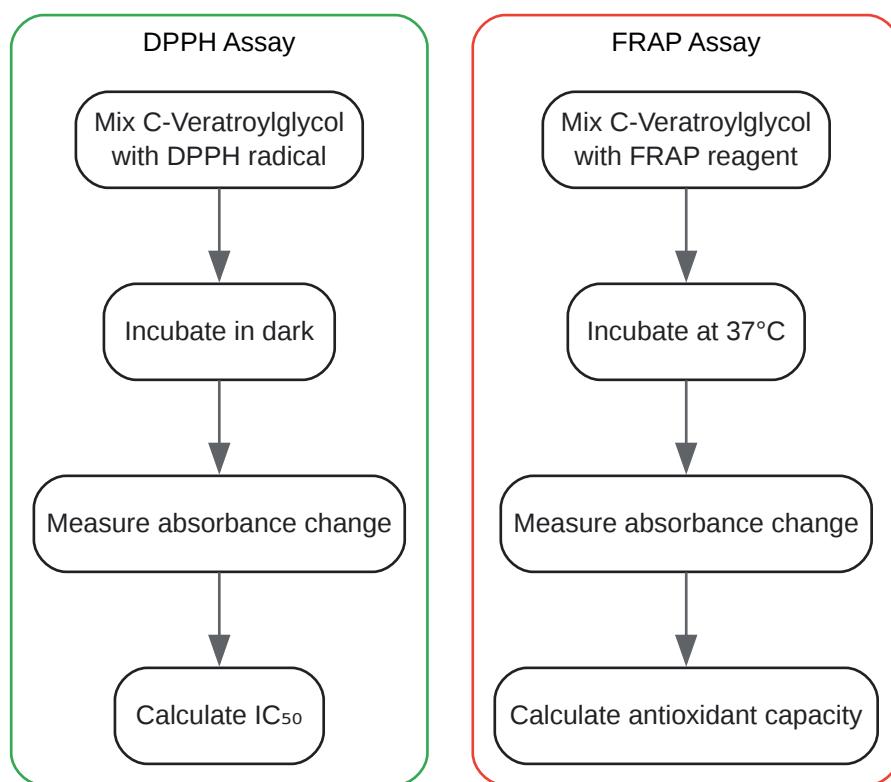
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

- Protocol:
 - Prepare a stock solution of **C-Veratroylglycol** in a suitable solvent (e.g., ethanol).
 - Prepare a series of dilutions of the stock solution.
 - Prepare a solution of DPPH in ethanol.
 - In a microplate or cuvette, mix the **C-Veratroylglycol** solution with the DPPH solution.
 - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at a specific wavelength (typically around 517 nm).
 - Ascorbic acid or Trolox is typically used as a positive control.
 - The percentage of radical scavenging activity is calculated, and the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

- Protocol:
 - Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of $FeCl_3 \cdot 6H_2O$.

- Warm the FRAP reagent to 37°C.
- Add a small volume of the **C-Veratroylglycol** solution to the FRAP reagent.
- Incubate the mixture at 37°C for a specified time.
- Measure the absorbance at a specific wavelength (typically around 593 nm).
- A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
- The antioxidant capacity is expressed as equivalents of the standard.



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Fig. 2: Workflow for common antioxidant assays.

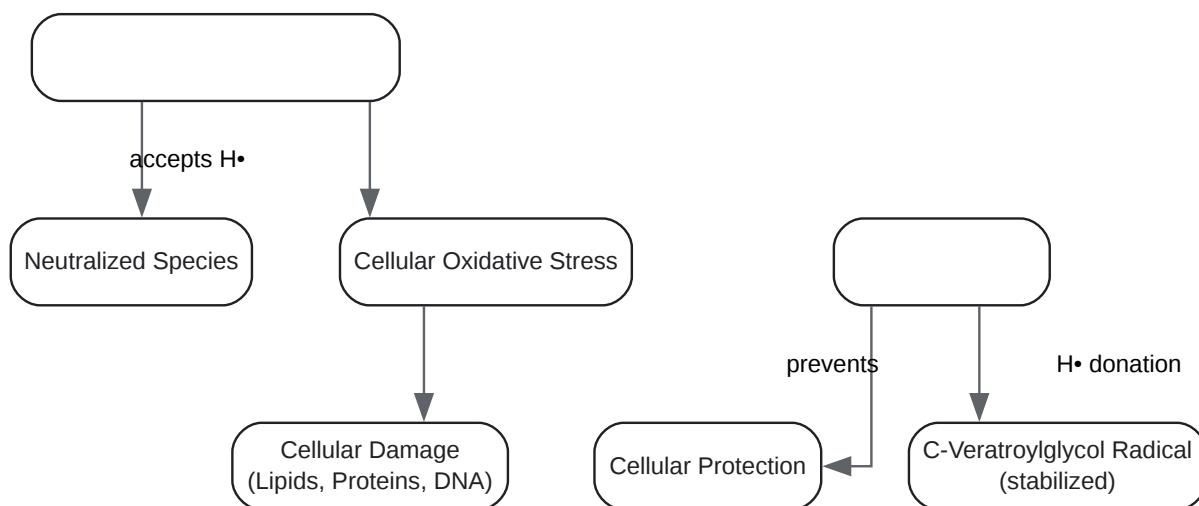
Biological Activity and Potential Signaling Pathways

The primary reported biological activity of **C-Veratroylglycol** is its antioxidant effect. By scavenging free radicals, it has the potential to mitigate oxidative stress, which is implicated in

a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

While no specific signaling pathways involving **C-Veratroylglycol** have been elucidated, its antioxidant properties suggest potential interactions with pathways regulated by redox signaling. For example, it could modulate the activity of transcription factors like Nrf2, which controls the expression of antioxidant enzymes, or influence inflammatory pathways such as NF- κ B, which is known to be activated by oxidative stress.

Further research is needed to investigate the specific molecular targets of **C-Veratroylglycol** and to determine its metabolic fate *in vivo*. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its potential as a therapeutic agent.



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Fig. 3: Hypothesized radical scavenging mechanism.

Conclusion

C-Veratroylglycol is a promising natural product with demonstrated antioxidant potential. This guide has summarized the current knowledge of its chemical properties and reactivity. However, significant gaps remain, particularly concerning detailed quantitative data, specific synthetic protocols, and a thorough understanding of its biological mechanisms and metabolic

pathways. Further research in these areas is warranted to fully elucidate the therapeutic potential of this interesting molecule for researchers and drug development professionals.

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